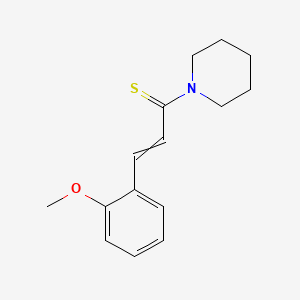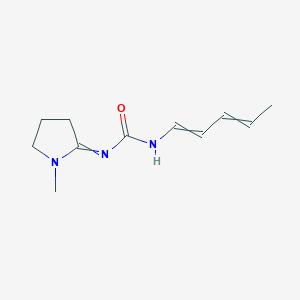
N-(1-Methylpyrrolidin-2-ylidene)-N'-penta-1,3-dien-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea can be achieved through a multi-step process involving the reaction of 1-methylpyrrolidin-2-one with appropriate dienyl precursors. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea has several scientific research applications:
作用機序
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their function and leading to desired biological effects .
類似化合物との比較
Similar Compounds
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole: This compound shares a similar pyrrolidine ring structure and has been studied for its biological activities .
1-Methyl-N-phenylpyrrolidin-2-imine: Another compound with a pyrrolidine ring, known for its applications in medicinal chemistry.
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is unique due to its specific combination of the pyrrolidine ring with a dienylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90120-36-8 |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC名 |
1-(1-methylpyrrolidin-2-ylidene)-3-penta-1,3-dienylurea |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-8-12-11(15)13-10-7-6-9-14(10)2/h3-5,8H,6-7,9H2,1-2H3,(H,12,15) |
InChIキー |
MSHDTAQFWSEQPU-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CNC(=O)N=C1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
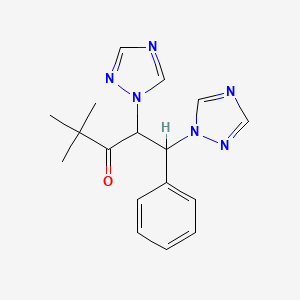
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
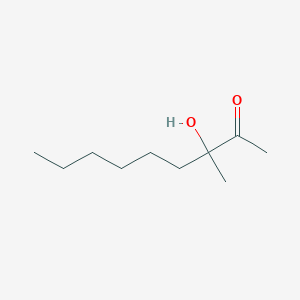
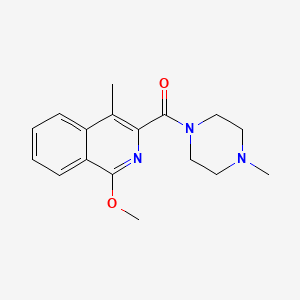
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)
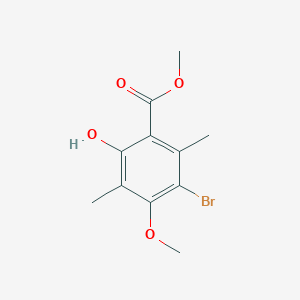
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
